

Selectivity Profile of UT-155: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: UT-155

Cat. No.: B611605

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of **UT-155**, a novel androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD). Due to the limited availability of a broad selectivity panel for **UT-155** in publicly accessible literature, this guide also presents a comparative analysis with other second-generation antiandrogens to offer a valuable context for its potential off-target effects.

Executive Summary

UT-155 is a potent antagonist of the androgen receptor with a binding affinity (K_i) of 267 nM for the AR ligand-binding domain (AR-LBD).[1][2] It has demonstrated greater potency in inhibiting AR transactivation compared to enzalutamide. While direct, comprehensive quantitative data on the selectivity of **UT-155** against a wide panel of other receptors is not readily available in the reviewed literature, preliminary studies suggest some cross-reactivity with the progesterone receptor (PR) at high concentrations. This guide compiles the available data for **UT-155** and contrasts it with the known selectivity profiles of other leading AR antagonists—enzalutamide, apalutamide, and darolutamide—to aid in the evaluation of its therapeutic potential and off-target risk.

Data Presentation: Comparative Selectivity Profiles

UT-155 Binding Affinity

| Target | Ligand | Ki (nM) | Assay Type |
|----------------------------|--------|---------|---------------------------|
| Androgen Receptor (AR-LBD) | UT-155 | 267 | Radioligand Binding Assay |

Data sourced from MedchemExpress and TargetMol.[\[1\]](#)[\[2\]](#)

Comparative Selectivity of Second-Generation Androgen Receptor Antagonists

Comprehensive, quantitative selectivity data for **UT-155** against a broad panel of receptors is not available in the public domain. The following table provides the selectivity profiles for other prominent second-generation AR antagonists to serve as a benchmark for comparison.

| Receptor | Enzalutamide (Ki, nM) | Apalutamide (IC50, nM) | Darolutamide (IC50, nM) |
|---------------------------------|-----------------------|------------------------|-------------------------|
| Androgen Receptor (AR) | 21-36 | 16 | 26 |
| Progesterone Receptor (PR) | >10,000 | >10,000 | >10,000 |
| Glucocorticoid Receptor (GR) | >10,000 | >10,000 | >10,000 |
| Mineralocorticoid Receptor (MR) | >10,000 | >10,000 | >10,000 |
| GABA-A Receptor | 2,700 | 3,400 | >10,000 |

This table is compiled from various sources and is intended for comparative purposes. The lack of data for **UT-155** in a similar format highlights a current gap in the publicly available research.

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor

This protocol outlines a standard method for determining the binding affinity (K_i) of a test compound like **UT-155** for the androgen receptor.

1. Materials:

- Receptor Source: Purified human AR ligand-binding domain (LBD) or rat prostate cytosol.
- Radioligand: [^3H]-Mibolerone or [^3H]-R1881 (a synthetic androgen).
- Test Compound: **UT-155** or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Tris-based buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
- Wash Buffer: Assay buffer with a higher salt concentration.
- Scintillation Cocktail.
- 96-well filter plates and a vacuum manifold.

2. Procedure:

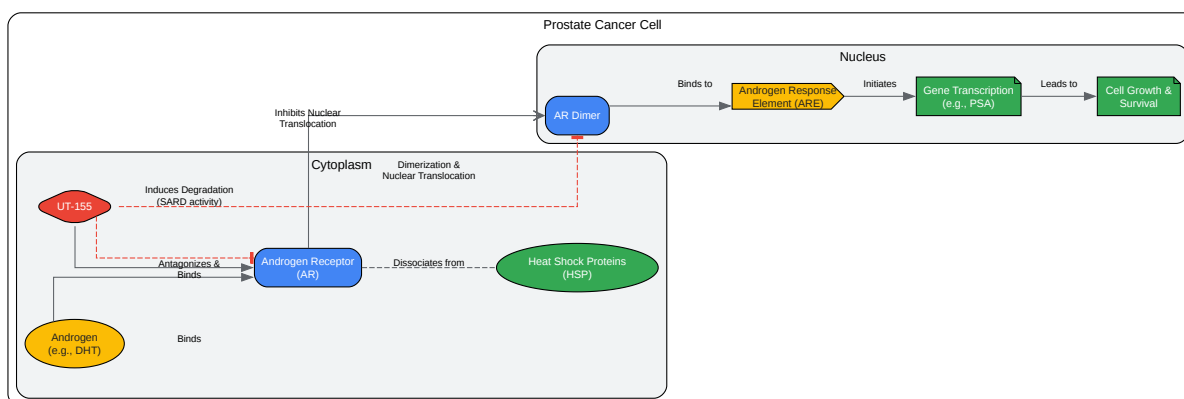
- Plate Coating (if using purified receptor): Coat the wells of a microplate with an antibody that captures the tagged, purified AR-LBD.
- Reaction Mixture Preparation: In each well, combine the receptor source, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known AR ligand).
- Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.

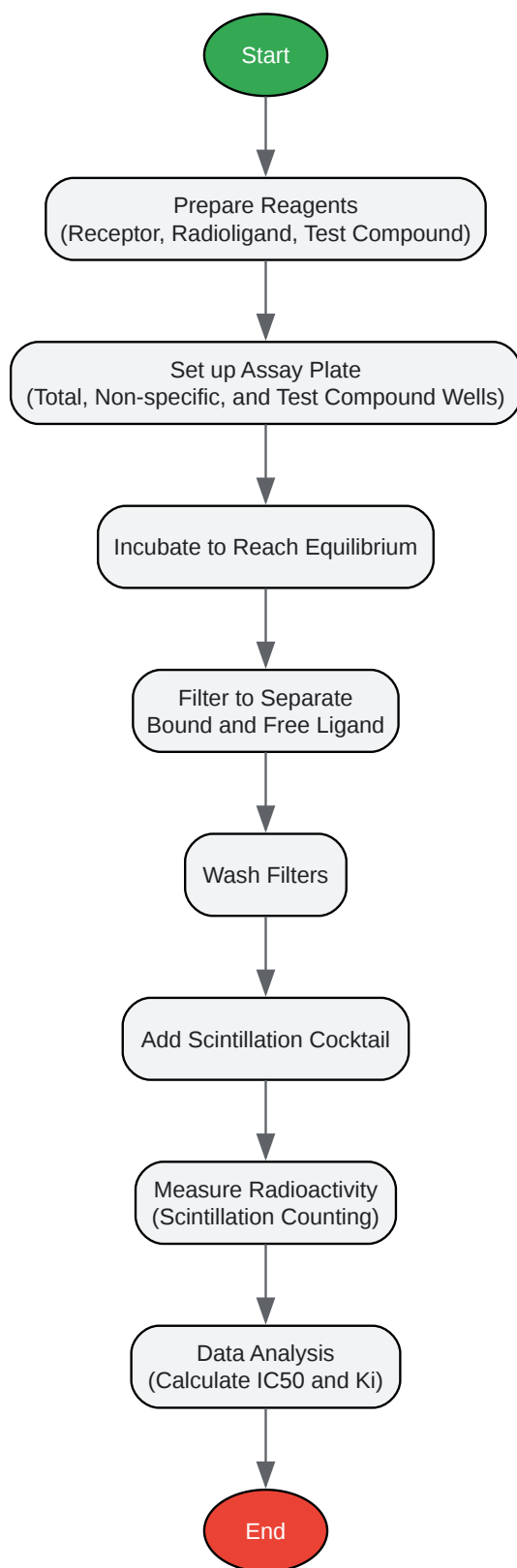
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations



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Figure 1: Mechanism of Action of **UT-155** on the Androgen Receptor Signaling Pathway.



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Figure 2: Workflow of a Competitive Radioligand Binding Assay.

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References

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